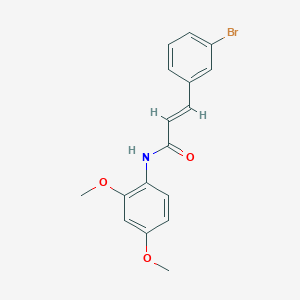

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide

Descripción general

Descripción

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 2,4-dimethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Reactivity of the Acrylamide Moiety

The α,β-unsaturated carbonyl system enables Michael addition and cycloaddition reactions:

- Thiol addition : Reacts with cysteine residues in proteins, forming covalent adducts .

- Diels-Alder cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives) .

Key Observations :

- The electron-withdrawing effect of the amide group enhances electrophilicity at the β-carbon .

- Substituents (bromo, methoxy) modulate reaction rates and regioselectivity .

Bromophenyl Group

- Suzuki-Miyaura coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

- Nucleophilic aromatic substitution : Limited by electron-donating methoxy groups on the adjacent phenyl ring .

Dimethoxyphenyl Group

- Demethylation : Achieved with BBr₃ in CH₂Cl₂ to yield catechol derivatives .

- Electrophilic substitution : Methoxy groups direct incoming electrophiles to para positions .

Hydrolysis and Stability

- Acidic hydrolysis : Cleaves the amide bond to yield 3-(3-bromophenyl)acrylic acid and 2,4-dimethoxyaniline (HCl/EtOH, reflux) .

- Alkaline stability : Resists hydrolysis under basic conditions (pH 8–10) due to steric hindrance from methoxy groups.

Conditions and Outcomes :

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, EtOH, 80°C | Acrylic acid + amine | |

| Alkaline treatment | NaOH (1M), RT | No degradation |

Radical and Oxidative Pathways

- Radical polymerization : Initiators like AIBN induce polymerization at the acrylamide double bond .

- Oxidation : Ozone or KMnO₄ cleaves the double bond to form diketones or carboxylic acids .

Notable Data :

Aplicaciones Científicas De Investigación

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide Applications

This compound is a synthetic organic compound featuring a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide moiety. It has a molecular formula of and holds promise in medicinal chemistry and materials science because of its versatile chemical properties and biological activities.

Scientific Research Applications

This compound is a building block in the synthesis of complex organic molecules. It has been investigated for its potential biological activity, including antimicrobial and anticancer properties, and explored as a potential therapeutic agent due to its ability to interact with biological targets. It is also utilized in developing new materials and polymers with specific properties.

This compound exhibits biological activities, particularly in cancer research. Similar compounds have demonstrated efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis. Acrylamide derivatives induce cell cycle arrest and apoptosis in various cancer cell lines. For example, similar structured compounds have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. The substituents on this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

- Substitution The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. These reactions highlight the compound's reactivity and potential for further functionalization, crucial for tailoring its properties for specific applications.

Mecanismo De Acción

The mechanism of action of 3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethoxyphenyl groups can facilitate binding to these targets, leading to modulation of their activity. The acrylamide moiety may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, thereby exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide: Similar structure but with the bromine atom in the para position.

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide: Similar structure with a chlorine atom instead of bromine.

3-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)acrylamide: Similar structure with different positioning of the methoxy groups.

Uniqueness

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity

Actividad Biológica

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide moiety . Its unique structure contributes to its reactivity and potential for further functionalization, which is crucial for developing targeted therapeutic agents.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . Similar compounds have been shown to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis.

- Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors. The bromophenyl and dimethoxyphenyl groups enhance binding affinity to these targets, potentially leading to the modulation of their activity. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins, exerting cytotoxic effects against cancer cells.

Cytotoxic Effects

Studies have demonstrated that acrylamide derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Data Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-3-(3-bromophenyl)acrylamide | Contains a benzyl group instead of dimethoxyphenyl | Different substituent affects reactivity |

| N-benzyl-3-(4-bromophenyl)acrylamide | Bromine in para position | Variations in electronic effects due to position |

| N-benzyl-3-(3-chlorophenyl)acrylamide | Chlorine instead of bromine | Potentially different biological activity |

| N-benzyl-3-(3-fluorophenyl)acrylamide | Fluorine instead of bromine | Fluorinated compounds often exhibit distinct properties |

Case Studies

- Inhibition of EGFR Signaling : Related acrylamide derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in cancer progression. This inhibition leads to reduced cell proliferation and enhanced apoptosis in cancerous cells.

- Caspase Activation : In cellular assays, certain derivatives of acrylamide have been shown to enhance caspase-3 activity significantly, indicating their role in promoting apoptotic pathways within cancer cells .

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-21-14-7-8-15(16(11-14)22-2)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLFCBZRKLLDAW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.